N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 3070-87-9
VCID: VC4096870
InChI: InChI=1S/C16H14N4O7/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)27-12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
SMILES: CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C16H14N4O7
Molecular Weight: 374.3 g/mol

N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide

CAS No.: 3070-87-9

Cat. No.: VC4096870

Molecular Formula: C16H14N4O7

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide - 3070-87-9

Specification

CAS No. 3070-87-9
Molecular Formula C16H14N4O7
Molecular Weight 374.3 g/mol
IUPAC Name N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide
Standard InChI InChI=1S/C16H14N4O7/c1-9(21)17-13-5-3-11(7-15(13)19(23)24)27-12-4-6-14(18-10(2)22)16(8-12)20(25)26/h3-8H,1-2H3,(H,17,21)(H,18,22)
Standard InChI Key YIYVAKQNGDFWDA-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure consists of two phenyl rings connected by an oxygen atom (phenoxy bridge). Each ring bears substituents:

  • Ring A (4-acetamido-3-nitrophenyl): A nitro group (-NO2\text{-NO}_2) at position 3 and an acetamide group (-NHCOCH3\text{-NHCOCH}_3) at position 4.

  • Ring B (2-nitrophenyl): A nitro group at position 2 and an acetamide group at position 4 .

The spatial arrangement of these groups introduces steric hindrance and electronic effects, influencing reactivity and crystallinity. Comparative studies of analogous compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, reveal that nitro groups induce torsional deviations from planarity (e.g., 25\sim 25^\circ for nitro-phenyl bonds) , suggesting similar conformational dynamics in the target compound.

Table 1: Comparative Structural Data of Nitro-Substituted Acetanilides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsTorsional Angles (Nitro Group)
N-[4-(4-Acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamideC16H14N4O7\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{7}374.32× nitro, 2× acetamide, phenoxyNot reported
N-(4-Methoxy-2-nitrophenyl)acetamide C9H10N2O4\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{O}_{4}210.19Methoxy, nitro, acetamide25.425.4^\circ
N-(2-Nitro-4-propoxyphenyl)acetamide C11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}238.24Propoxy, nitro, acetamideNot reported

Synthesis and Reaction Pathways

Synthetic Route

The compound is synthesized via nitration and acetylation of a bis-acetamide precursor. According to supplier data , N,N'-(oxydi-4,1-phenylene)bisacetamide undergoes sequential nitration to introduce nitro groups at specific positions, followed by purification via recrystallization. This method mirrors protocols for related compounds, such as the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid .

Critical Reaction Steps:

  • Nitration: Introduction of nitro groups at positions 3 (Ring A) and 2 (Ring B) using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Acetylation: Protection of amine groups via reaction with acetic anhydride.

  • Purification: Recrystallization from aqueous or organic solvents to yield pure product.

Challenges in Synthesis

  • Regioselectivity: Ensuring nitro groups occupy correct positions requires precise control of reaction conditions (e.g., temperature, stoichiometry).

  • Steric Hindrance: Bulky substituents on adjacent carbons may slow reaction kinetics, necessitating extended reaction times .

Physicochemical Properties

Solubility and Stability

While experimental data for the target compound is limited, analogous nitroacetanilides exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to nitro and acetamide groups .

  • Limited aqueous solubility, attributed to hydrophobic aromatic rings.

  • Thermal stability up to 200C\sim 200^\circ \text{C}, typical of nitroaromatics .

Spectroscopic Characteristics

  • Infrared (IR): Stretching vibrations for -NO2\text{-NO}_2 (1520cm1\sim 1520 \, \text{cm}^{-1}) and -NHCO\text{-NHCO} (1650cm1\sim 1650 \, \text{cm}^{-1}) .

  • NMR: Distinct signals for acetamide methyl groups (δ2.1ppm\delta \, 2.1 \, \text{ppm}) and aromatic protons (δ7.58.5ppm\delta \, 7.5–8.5 \, \text{ppm}) .

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